molecular formula C13H10N2O2S2 B12499322 3-(2-methoxyphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

3-(2-methoxyphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B12499322
M. Wt: 290.4 g/mol
InChI Key: JODGOZVQBFQNEQ-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core fused with a 2-methoxyphenyl and a thioxo group. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one typically involves the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a carbonyl compound.

    Introduction of the 2-Methoxyphenyl Group: This step involves the substitution reaction where the 2-methoxyphenyl group is introduced to the thieno[3,2-d]pyrimidine core.

    Formation of the Thioxo Group: The thioxo group is introduced through a thiation reaction, typically using reagents such as Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-methoxyphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine Derivatives: Compounds such as 4-aminothieno[3,2-d]pyrimidine and 2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one.

    Pyrimidine Derivatives: Compounds like 2-aminopyrimidine and 4-hydroxypyrimidine.

Uniqueness

3-(2-methoxyphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is unique due to its combination of a thieno[3,2-d]pyrimidine core with a 2-methoxyphenyl and a thioxo group, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C13H10N2O2S2

Molecular Weight

290.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C13H10N2O2S2/c1-17-10-5-3-2-4-9(10)15-12(16)11-8(6-7-19-11)14-13(15)18/h2-7H,1H3,(H,14,18)

InChI Key

JODGOZVQBFQNEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(C=CS3)NC2=S

Origin of Product

United States

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